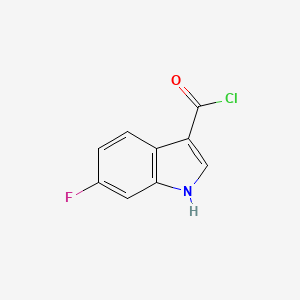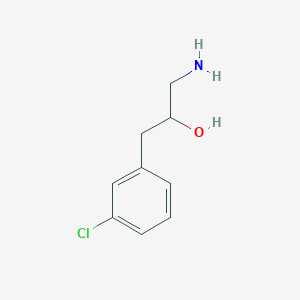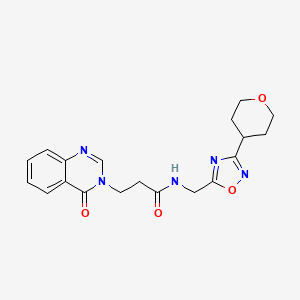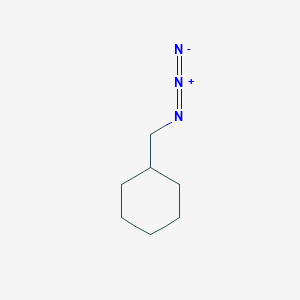
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1,3,5-triazine ring which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms. This ring is substituted with two methoxy groups and a methyl group attached to a benzofuran ring. Benzofuran is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains a sulfonamide group which consists of a sulfur atom, two oxygen atoms and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (triazine and benzofuran) would likely contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the functional groups. For example, the methoxy groups could potentially be replaced with other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could impact the compound’s solubility in water .Scientific Research Applications
- Researchers have explored the use of this compound, specifically 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) , as a cross-linking agent for carboxymethyl cellulose (CMC) films used in food packaging .
- In organic synthesis, CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) has been employed to synthesize 2-azetidinones from imines and carboxylic acids under mild conditions .
- It enables the synthesis of N-acetylglucosaminyl peptides and pseudoglycopeptides by solid-phase peptide synthesis without the need for protecting groups on the carbohydrate .
Cross-Linking Agent for Carboxymethyl Cellulose Films in Food Packaging
Synthesis of 2-Azetidinones
Glycosylated Peptide Synthesis
Chemical Modification of Hyaluronic Acid (HA)
Biobased UV-Blocking Films
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are known to be used as condensing agents in biochemical reactions . They facilitate the formation of amides and esters from carboxylic acids and amines or alcohols .
Mode of Action
The compound likely interacts with its targets through a mechanism similar to other triazine-based condensing agents. First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound’s action primarily affects the biochemical pathways involving the formation of amides and esters. It facilitates the condensation of carboxylic acids and amines to form corresponding amides, and the esterification of carboxylic acids with alcohols to form corresponding esters . These reactions are fundamental to many biological processes, including protein synthesis.
Pharmacokinetics
The by-product of the reaction with similar compounds is highly water-soluble and can be easily removed from the main reaction product . This suggests that the compound and its by-products might have good bioavailability.
Result of Action
The compound’s action results in the formation of amides and esters from carboxylic acids and amines or alcohols . This can have various molecular and cellular effects, depending on the specific biochemical pathways involved.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reactions with similar compounds proceed under atmospheric conditions without drying of the solvent . This suggests that the compound might also be stable and effective under similar conditions.
Future Directions
properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-21-13-16-12(17-14(18-13)22-2)8-15-24(19,20)10-3-4-11-9(7-10)5-6-23-11/h3-4,7,15H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOOIZWEODGMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2749517.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2749521.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2749522.png)



![4-benzoyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2749531.png)


![[1-(Bromomethyl)cyclopropyl]benzene](/img/structure/B2749536.png)
![N-(3-chlorophenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2749537.png)
![N-(2,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2749539.png)